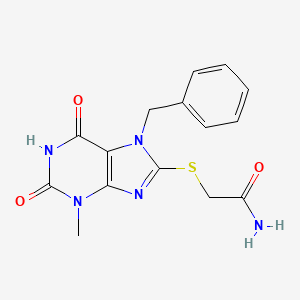

2-((7-benzyl-3-methyl-2,6-dioxo-2,3,6,7-tetrahydro-1H-purin-8-yl)thio)acetamide

- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。

- 品質商品を競争力のある価格で提供し、研究に集中できます。

説明

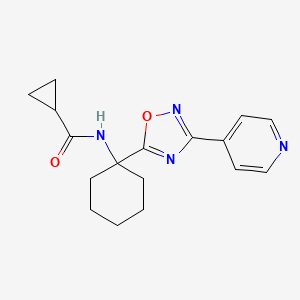

The compound “2-((7-benzyl-3-methyl-2,6-dioxo-2,3,6,7-tetrahydro-1H-purin-8-yl)thio)acetamide” is a chemical compound with a complex structure. It contains a purine ring, which is a heterocyclic aromatic organic compound . The compound also contains a benzyl group and a thioacetamide group .

Molecular Structure Analysis

The molecular structure of this compound is quite complex. It contains a purine ring, which is a bicyclic structure consisting of a pyrimidine ring fused to an imidazole ring . Attached to this purine ring is a benzyl group and a thioacetamide group .Physical And Chemical Properties Analysis

The physical and chemical properties of this compound would depend on its exact structure. For example, the presence of the purine ring could influence its solubility and reactivity . The compound has a predicted density of 1.36±0.1 g/cm3 and a predicted pKa of 9.36±0.70 .科学的研究の応用

Radioligand Development for A2B Adenosine Receptors

A study by Baraldi et al. (2004) focused on the development of a selective antagonist ligand, MRE 2029-F20, for A2B adenosine receptors. The research aimed at synthesizing a radioligand, [3H]-MRE 2029-F20, to facilitate the pharmacological characterization of the human A2B adenosine receptor subtype. This ligand demonstrated a high affinity for A2B receptors, making it a valuable tool for understanding receptor pharmacology and potential therapeutic targets (Baraldi et al., 2004).

Heterocyclic Syntheses from Thioureido-Acetamides

Schmeyers and Kaupp (2002) investigated thioureido-acetamides as precursors for one-pot cascade reactions, leading to various heterocyclic compounds. This research highlights the versatility of thioureido-acetamides in synthesizing heterocycles such as 2-iminothiazoles and thioparabanic acids with excellent atom economy. The study provides a benign new access to imidazo[1,2-c]pyrimidines, contributing significantly to the field of heterocyclic chemistry (Schmeyers & Kaupp, 2002).

PET Imaging of Translocator Protein in Brain

Yui et al. (2010) evaluated two 18F-labeled PET ligands for imaging translocator protein (TSPO) in the brain. The study aimed at investigating the kinetics of these ligands in the monkey brain and their potential in visualizing TSPO expression in infarcted rat brains. Such research is crucial for understanding the role of TSPO in neuroinflammation and neurodegenerative diseases (Yui et al., 2010).

Anticancer Activity of Purine-diones

Research by Hayallah (2017) focused on the design, molecular modeling, and synthesis of new purine-diones and pyridopyrimidine-diones with potential anticancer activity. The study introduced compounds demonstrating significant inhibition against the human breast cancer cell line MCF-7, offering insights into the development of novel anticancer agents (Hayallah, 2017).

Isocyanide-Based Synthesis of Benzodiazepines

Akbarzadeh et al. (2012) reported an efficient method for synthesizing benzodiazepine derivatives via a five-component condensation reaction. This research contributes to the development of new compounds with potential antibacterial activities, highlighting the synthetic utility of isocyanide-based reactions in creating bioactive heterocycles (Akbarzadeh et al., 2012).

作用機序

将来の方向性

The future directions for research on this compound could include further investigation into its synthesis, its physical and chemical properties, and its potential applications. Given its complex structure, it could be of interest in a variety of fields, including medicinal chemistry and materials science .

特性

IUPAC Name |

2-(7-benzyl-3-methyl-2,6-dioxopurin-8-yl)sulfanylacetamide |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C15H15N5O3S/c1-19-12-11(13(22)18-14(19)23)20(7-9-5-3-2-4-6-9)15(17-12)24-8-10(16)21/h2-6H,7-8H2,1H3,(H2,16,21)(H,18,22,23) |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

RVFLPZALXRVBKD-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CN1C2=C(C(=O)NC1=O)N(C(=N2)SCC(=O)N)CC3=CC=CC=C3 |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C15H15N5O3S |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

345.4 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

![4-(Pyrrolidin-1-ylsulfonyl)-2,3,4,5-tetrahydrobenzo[f][1,4]oxazepine](/img/structure/B2608708.png)

![2-([1,1'-Biphenyl]-4-yl)-4-chloro-6-phenyl-1,3,5-triazine](/img/structure/B2608711.png)

![1-[(1-methyl-1H-indol-3-yl)methyl]-1H-1,2,3-benzotriazole](/img/structure/B2608717.png)

![2-(3-butyl-2,4-dioxo-3,4-dihydrothieno[3,2-d]pyrimidin-1(2H)-yl)-N-(3-cyanophenyl)acetamide](/img/structure/B2608721.png)

![4-{[(4-Fluorophenyl)imino]methyl}phenyl 4-chlorobenzenesulfonate](/img/structure/B2608722.png)

![2-methyl-N-[2-[3-[[3-(trifluoromethyl)phenyl]methylsulfanyl]indol-1-yl]ethyl]benzamide](/img/structure/B2608723.png)

![N-(2-Chlorophenyl)-3-oxo-4-[2-(trifluoromethyl)pyridin-4-yl]piperazine-1-carboxamide](/img/structure/B2608725.png)